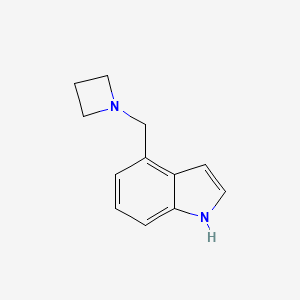
4-(azetidin-1-ylmethyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(azetidin-1-ylmethyl)-1H-indole is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of 4-(azetidin-1-ylmethyl)-1H-indole
The synthesis of this compound typically involves multi-step reactions, often utilizing azetidine derivatives and indole scaffolds. Recent studies have demonstrated efficient synthetic routes that yield high purity and good yields of the compound. For instance, a method involving the reaction of indole derivatives with azetidine under controlled conditions has been reported to produce the desired compound with notable efficiency .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study focused on various indole derivatives showed that compounds containing azetidine moieties can selectively induce apoptosis in cancer cell lines while sparing normal cells. Specifically, compounds similar to this compound have shown efficacy against colon cancer cells (HT29), leading to cell cycle arrest and apoptosis .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies have demonstrated that derivatives of this compound possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Variations in the azetidine ring or substituents on the indole can significantly influence potency and selectivity against target cells. For example, modifications at specific positions on the indole or azetidine rings have been correlated with enhanced anticancer activity .
Cancer Therapy
Given its promising anticancer properties, this compound is being investigated as a lead compound for developing new cancer therapeutics. Its ability to selectively target cancer cells while minimizing effects on normal cells positions it as a candidate for further clinical development .
Antimicrobial Agents
The antimicrobial properties suggest potential applications in developing new antibiotics, especially in an era where antibiotic resistance is a growing concern. The effectiveness against various bacterial strains makes it a candidate for further exploration in this field .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of compounds related to this compound:
属性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
4-(azetidin-1-ylmethyl)-1H-indole |
InChI |
InChI=1S/C12H14N2/c1-3-10(9-14-7-2-8-14)11-5-6-13-12(11)4-1/h1,3-6,13H,2,7-9H2 |
InChI 键 |
FUHGQUQCMNTLLX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CC2=C3C=CNC3=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













